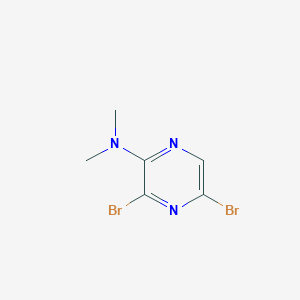

![molecular formula C16H18N2O4 B1315578 Acide 6-(tert-butoxycarbonyl)-3,6,7,8-tétrahydropyrrolo-[3,2-e]indole-2-carboxylique CAS No. 107474-67-9](/img/structure/B1315578.png)

Acide 6-(tert-butoxycarbonyl)-3,6,7,8-tétrahydropyrrolo-[3,2-e]indole-2-carboxylique

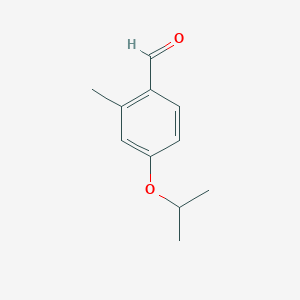

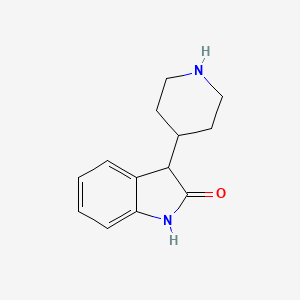

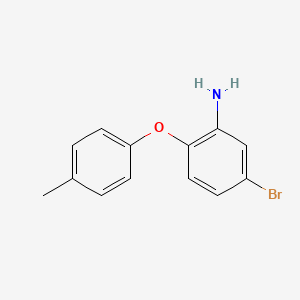

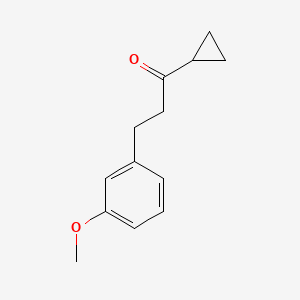

Vue d'ensemble

Description

Synthesis Analysis

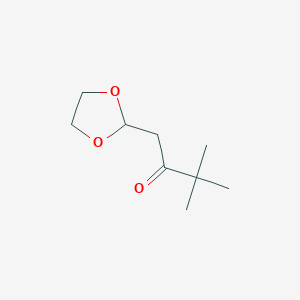

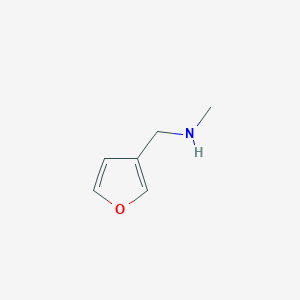

- On-Water Reaction : Rapid stirring of the amine with di-tert-butyl dicarbonate (Boc₂O) suspended in water at ambient temperature .

- THF Solution : Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .

- Base-Catalyzed Protection : Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, followed by warming to ambient temperature .

- Biphasic Chloroform Reaction : Heating a mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux .

Chemical Reactions Analysis

Boc-THPI can participate in various chemical reactions, including amidation, esterification, and nucleophilic substitutions. The Boc group can be selectively removed using strong acids such as trifluoroacetic acid or HCl in appropriate solvents . The compound’s reactivity depends on the specific functional groups present.

Applications De Recherche Scientifique

Synthèse de dérivés d'alcaloïdes

Les dérivés de l'indole sont présents dans de nombreux alcaloïdes naturels, qui possèdent des activités biologiques significatives. Le composé en question peut être utilisé comme précurseur pour la synthèse de divers alcaloïdes indoliques. Ces dérivés sont essentiels pour le développement de nouveaux médicaments et traitements pour des maladies, notamment le cancer et les infections microbiennes .

Protection des amines en synthèse organique

Le groupe tert-butyloxycarbonyl (BOC) dans le composé sert de groupe protecteur pour les amines lors de la synthèse organique. Ceci est particulièrement important lors de la synthèse de molécules complexes où certains groupes fonctionnels doivent rester inchangés tandis que d'autres subissent des réactions .

Développement d'inhibiteurs de kinases

Le composé peut être utilisé pour préparer des indolylindazoles et des indolylpyrazolopyridines, qui agissent comme inhibiteurs de la kinase des cellules T inductible par l'interleukine-2. Ces inhibiteurs sont précieux dans la recherche immunologique et peuvent conduire à de nouvelles thérapies pour les maladies auto-immunes .

Synthèse d'agents anticancéreux

Les chercheurs utilisent ce composé pour la préparation de conjugués d'amide avec le kétoprofène. Ces conjugués inhibent la transcription Gli1-médiée dans la voie de signalisation Hedgehog, une voie cruciale impliquée dans le développement de divers cancers .

Réactions de couplage Suzuki-Miyaura

Dans le domaine de la chimie synthétique, le composé est utilisé dans la synthèse d'hydroxyquinones via le couplage Suzuki-Miyaura. Cette réaction est essentielle pour créer des composés biologiquement actifs, notamment des produits pharmaceutiques et des produits agrochimiques .

Alcoxycarbonylation des indoles

Le composé a des applications dans l'alcoxycarbonylation des indoles, une réaction qui introduit des groupes esters dans le noyau indolique. Ce processus fait partie d'un effort plus large pour développer des surrogates de CO pour la fonctionnalisation C–H, élargissant ainsi la boîte à outils des chimistes de synthèse .

Synthèse d'inhibiteurs de ligases

Il sert de réactif pour la préparation d'inhibiteurs de la ligase MurD d'E. coli à base d'acide D-glutamique. L'inhibition de cette enzyme peut conduire au développement de nouveaux antibiotiques, répondant ainsi à la préoccupation croissante de la résistance aux antibiotiques .

Synthèse d'indole via la réaction d'indole de Fischer

Le composé peut être impliqué dans la synthèse d'indole de Fischer, une méthode de construction de cycles indoliques, qui sont des structures de base de nombreux produits pharmaceutiques. Le processus implique la transformation de la cyclohexanone et du chlorhydrate de phénylhydrazine en indoles tricycliques .

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, have been found to interact with a variety of targets, including enzymes, receptors, and proteins .

Mode of Action

The mode of action of this compound involves the tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction with its targets results in the protection of amines, allowing for selective reactions to occur .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role as a protecting group. The Boc group protects amines during organic synthesis, allowing for selective reactions to occur . This can affect various biochemical pathways, particularly those involving amines.

Pharmacokinetics

The boc group’s role as a protecting group suggests that it may influence the compound’s bioavailability by protecting amines from premature reactions .

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis . This allows for selective reactions to occur, which can be crucial in the synthesis of complex organic compounds . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base such as sodium hydroxide . Additionally, the removal of the Boc group requires the presence of strong acids . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other chemical reagents.

Propriétés

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-16(2,3)22-15(21)18-7-6-9-10-8-12(14(19)20)17-11(10)4-5-13(9)18/h4-5,8,17H,6-7H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYGXQLRFJTBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC3=C2C=C(N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.